Iobenguane sulfate I 131, also known as Iobenguane I 131, is a radiopharmaceutical compound primarily used in the diagnosis and treatment of certain neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma. This compound is a derivative of metaiodobenzylguanidine, which is a norepinephrine analog that accumulates in adrenergic tissues. The radioactive iodine-131 isotope provides therapeutic effects through targeted radiotherapy.
Iobenguane sulfate I 131 is synthesized from metaiodobenzylguanidine, which is modified to incorporate the radioactive iodine isotope. The compound is produced under strict regulatory guidelines to ensure safety and efficacy for clinical use.
Iobenguane sulfate I 131 is classified as a radiopharmaceutical and falls under the category of targeted radionuclide therapy. It is specifically categorized for use in oncology due to its ability to selectively target neuroendocrine tumors.
The synthesis of Iobenguane sulfate I 131 typically involves the following steps:
The radioiodination process often employs a cold kit approach, where stable components are mixed with iodine-131 in a controlled environment to achieve high radiochemical purity (greater than 96%) and yield (over 85%) within approximately 2.5 hours .
The molecular structure of Iobenguane sulfate I 131 includes:
The molecular formula for Iobenguane sulfate I 131 is CHINOS, with a molecular weight of approximately 319.18 g/mol. The presence of iodine provides the compound with its radioactive properties essential for imaging and therapy.
Iobenguane sulfate I 131 participates in several key reactions:
The stability of Iobenguane sulfate I 131 is crucial for its efficacy; therefore, studies have shown that it maintains its integrity under physiological conditions but may degrade in extreme pH environments or when exposed to light .
The mechanism of action for Iobenguane sulfate I 131 involves:
Clinical studies have demonstrated significant antitumor activity in patients treated with Iobenguane sulfate I 131, showing response rates in tumor size reduction and hormonal response improvement .
Relevant analyses indicate that maintaining proper storage conditions enhances both the stability and efficacy of the compound during its shelf life .
Iobenguane sulfate I 131 has several scientific uses:
The compound's ability to selectively target tumor cells while minimizing damage to surrounding healthy tissues marks it as a significant advancement in cancer treatment strategies .
Iobenguane sulfate I-131 (meta-iodobenzylguanidine labeled with Iodine-131) is synthesized using specialized radiochemical methods to incorporate the radioactive isotope into the benzylguanidine backbone. Two primary strategies dominate industrial production:
Table 1: Key Radiochemical Synthesis Methods for Iobenguane I-131
Method | Precursor | Reaction Conditions | Yield | Specific Activity (GBq/μmol) |
---|---|---|---|---|
Nucleophilic Exchange | TMS-BG | AcOH/H₂O₂, 85°C, 20 min | >85% | 250–300 [1] [9] |
Electrophilic Iodination | Benzylguanidine | Chloramine-T, RT, 5 min | 70–80% | 50–150 [9] |
The specific activity of iobenguane I-131 is critically influenced by carrier content:
Table 2: Impact of Carrier Status on Pharmacological Properties
Parameter | Carrier-Added (CA) | Carrier-Free (HSA) |
---|---|---|
Specific Activity | 123.3 MBq/mg | 92,500 MBq/mg |
Cold Iobenguane/Dose | ~0.4 mg | <0.001 mg |
NET Receptor Saturation | High | Minimal |
Tumor Uptake Efficiency | Reduced | Enhanced [1] [3] |
Achieving therapeutic-grade HSA iobenguane I-131 requires optimizing cyclotron targetry, purification, and reaction engineering:
Table 3: Optimization Strategies for HSA Iobenguane I-131 Production
Process | Innovation | Impact on Product Quality |
---|---|---|
Target Irradiation | Enriched (^{130}\text{Te}) targets | NCA I-131, radionuclidic purity >99% [4] |
Precursor Design | Solid-phase TMS-benzylguanidine | Reaction efficiency >90% [1] |
Purification | Cation-exchange + C-18 chromatography | Reduces cold iobenguane to <0.1 μg/mCi |
Stabilization | Ascorbic acid in PBS | Prevents radiolysis; shelf-life 48h [1] |
Rigorous QC ensures radiochemical identity, purity, and safety:
Table 4: Quality Control Tests for Iobenguane Sulfate I-131
Test Parameter | Method | Acceptance Criterion |
---|---|---|
Radiochemical Purity | HPLC | ≥95% [1] [8] |
Free I-131 | TLC (silica gel) | ≤2% |
Residual Solvents | GC | Acetic acid ≤5,000 ppm; H₂O₂ ≤500 ppm |
Endotoxins | LAL assay | <175 EU/mL |
Sterility | Membrane filtration | No growth in 14 days |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7